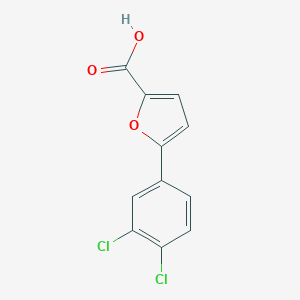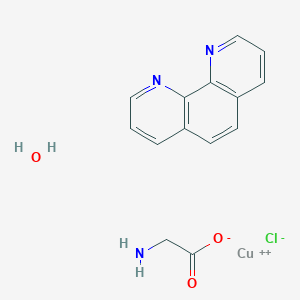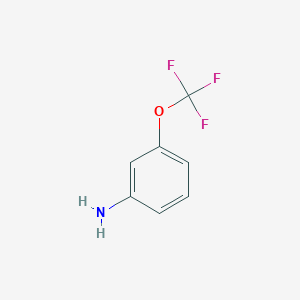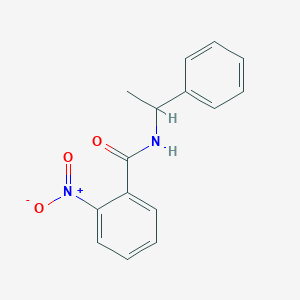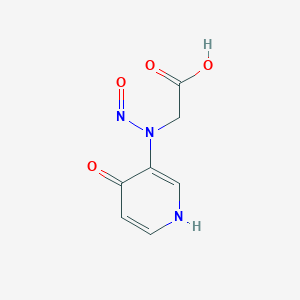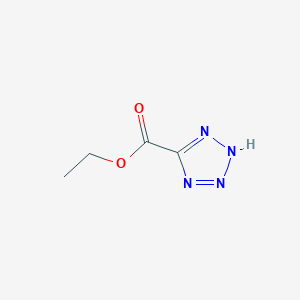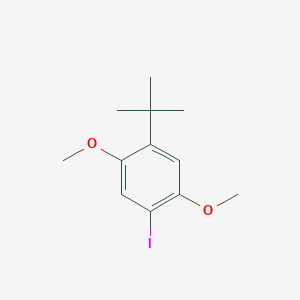
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene
描述
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research. It is a derivative of 2,5-dimethoxybenzene, which is a widely studied compound due to its potential therapeutic applications.
科学研究应用
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, the compound has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene is not fully understood. However, studies have shown that the compound acts on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins and other inflammatory mediators. The compound inhibits the activity of COX enzymes, leading to a reduction in the production of inflammatory mediators and pain.
生化和生理效应
Studies have shown that 1-tert-butyl-4-iodo-2,5-dimethoxybenzene has several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the expression of COX-2, an enzyme that is upregulated in response to inflammation. The compound also has analgesic properties, reducing pain in animal models.
实验室实验的优点和局限性
One advantage of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its high yield and purity. The compound can be synthesized using standard techniques, and the yield is usually high. Additionally, the compound has been shown to have potent anti-inflammatory and analgesic properties, making it a useful tool for studying the COX pathway.
One limitation of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its limited solubility in aqueous solutions. The compound is highly soluble in organic solvents such as DMSO and DMF, but its solubility in water is limited. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
未来方向
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several potential future directions. One direction is to further investigate its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Additionally, the compound could be studied for its potential use as an antitumor agent, and its mechanism of action could be further elucidated. Future studies could also focus on improving the compound's solubility in aqueous solutions and establishing its safety profile in humans.
Conclusion
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a promising compound with potential therapeutic applications. Its synthesis method is well established, and it has been shown to have potent anti-inflammatory and analgesic properties. The compound's mechanism of action is not fully understood, but it is known to act on the COX pathway. Future studies could focus on further investigating its therapeutic applications, improving its solubility, and establishing its safety profile in humans.
属性
CAS 编号 |
91562-20-8 |
|---|---|
产品名称 |
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene |
分子式 |
C12H17IO2 |
分子量 |
320.17 g/mol |
IUPAC 名称 |
1-tert-butyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
InChI 键 |
NEHMRXFLXJZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
同义词 |
1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene; 2,5-Dimethoxy-4-tert-butylphenyl Iodide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

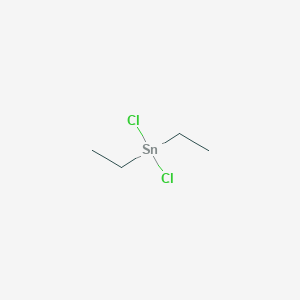
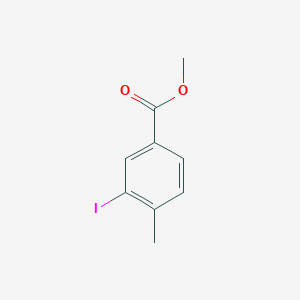
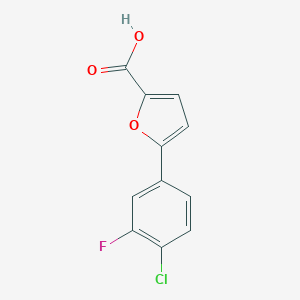
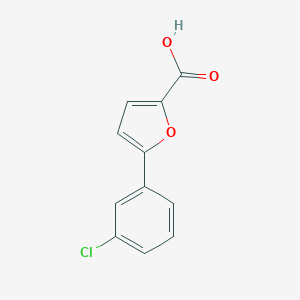
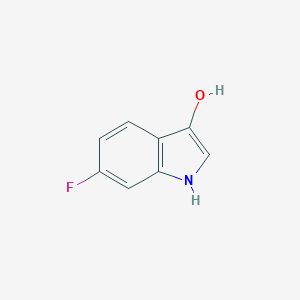
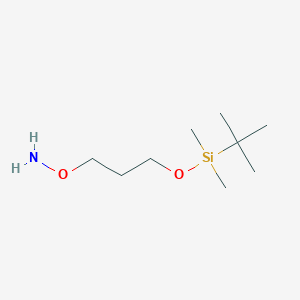
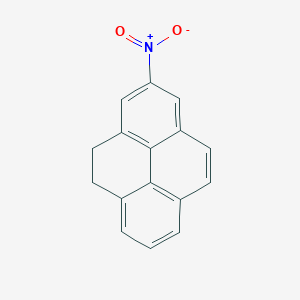
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
